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Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178 Get Quote

Introduction

The pyrazole nucleus is a fundamental five-membered heterocyclic scaffold that is a

constituent of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib

and the anti-obesity drug rimonabant.[1][2] The versatile biological activities of pyrazole

derivatives, which include antimicrobial, anticancer, and antiviral properties, have established

them as privileged structures in medicinal chemistry and drug discovery.[1][3] These application

notes provide a detailed protocol for the synthesis of a novel pyrazole compound, 1-(4-iodo-2-

(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole, starting from the readily available (2-Amino-
5-iodophenyl)methanol. The described two-step synthesis is a practical approach for

researchers engaged in the development of new therapeutic agents.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the conversion of the

starting material, (2-Amino-5-iodophenyl)methanol, into its corresponding hydrazine

derivative via a diazotization reaction followed by reduction. The second step is a classic Knorr

pyrazole synthesis, where the newly formed hydrazine is condensed with a 1,3-dicarbonyl

compound, in this case, acetylacetone, to yield the target pyrazole.[3]
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Step 1: Synthesis of (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride

This procedure details the conversion of an aniline derivative to a phenylhydrazine

hydrochloride. The aniline is first diazotized with sodium nitrite in the presence of hydrochloric

acid at low temperatures. The resulting diazonium salt is then reduced in situ with tin(II)

chloride to yield the desired hydrazine, which precipitates as its hydrochloride salt.[1][4]

Materials:

(2-Amino-5-iodophenyl)methanol

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Deionized Water

Ice

Procedure:

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a

thermometer, suspend (2-Amino-5-iodophenyl)methanol (1.0 eq) in a solution of

concentrated HCl (4.0 eq) and water.

Cool the suspension to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the

temperature of the reaction mixture does not exceed 5 °C.

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure

full formation of the diazonium salt.

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated

HCl. Cool this solution in an ice bath.
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Slowly add the cold tin(II) chloride solution to the diazonium salt solution, maintaining the

reaction temperature below 10 °C.

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

Collect the resulting precipitate by vacuum filtration and wash it with a small amount of cold

saturated sodium chloride solution.

Dry the collected solid under vacuum to yield (2-Hydrazinyl-5-iodophenyl)methanol

hydrochloride as a solid.

Step 2: Synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the Knorr pyrazole synthesis, which involves the cyclocondensation of

a hydrazine with a 1,3-dicarbonyl compound.[3] Here, the (2-Hydrazinyl-5-iodophenyl)methanol

hydrochloride synthesized in Step 1 is reacted with acetylacetone (2,4-pentanedione) in the

presence of an acid catalyst to form the pyrazole ring.

Materials:

(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (from Step 1)

Acetylacetone (2,4-pentanedione)

Ethanol

Glacial Acetic Acid

Deionized Water

Procedure:

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (1.0 eq) and ethanol.

To this suspension, add acetylacetone (1.1 eq) followed by a few drops of glacial acetic acid

to catalyze the reaction.
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Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is

typically complete within 2-4 hours.

Once the reaction is complete, allow the mixture to cool to room temperature.

Slowly add deionized water to the reaction mixture with stirring, which should induce the

precipitation of the crude product.

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water, to yield pure 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 1-(4-

iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.
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Step
Compoun

d

MW (

g/mol )

Equivalent

s

Theoretica

l Yield (g)

Expected

Yield (%)

Expected

Yield (g)

1

(2-Amino-

5-

iodophenyl

)methanol

249.05 1.0 - - -

(2-

Hydrazinyl-

5-

iodophenyl

)methanol

hydrochlori

de

300.53 - 1.21 85% 1.03

2

(2-

Hydrazinyl-

5-

iodophenyl

)methanol

hydrochlori

de

300.53 1.0 - - -

1-(4-iodo-

2-

(hydroxym

ethyl)phen

yl)-3,5-

dimethyl-

1H-

pyrazole

328.16 - 1.09 90% 0.98

Calculations are based on a starting amount of 1.0 g of (2-Amino-5-iodophenyl)methanol.

Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathway for the

synthesis.
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Step 1: Hydrazine Synthesis

Step 2: Pyrazole Synthesis

Start: (2-Amino-5-iodophenyl)methanol

Diazotization with NaNO2/HCl

Reduction with SnCl2

Filtration and Washing

Drying

Intermediate: (2-Hydrazinyl-5-iodophenyl)methanol HCl

Condensation with Acetylacetone

Knorr Synthesis

Reflux in Ethanol/Acetic Acid

Precipitation with Water

Filtration and Washing

Recrystallization

Final Product: Novel Pyrazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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